1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

描述

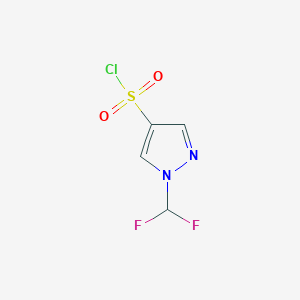

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group

作用机制

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .

Mode of Action

The compound acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiration chain, leading to changes in the energy production of the cell .

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production and can affect various downstream processes.

Pharmacokinetics

The compound’s difluoromethyl group may enhance its metabolic stability and bioavailability .

Result of Action

The inhibition of SDH by this compound can lead to a decrease in cellular energy production. This can result in the death of cells, particularly in organisms that heavily rely on the TCA cycle for energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interaction with the target enzyme .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring, followed by sulfonylation. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequently, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.

Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Catalysts: Metal catalysts like palladium or copper may be used in coupling reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Coupled Products: Formed from coupling reactions with other aromatic compounds.

科学研究应用

Synthesis of Bioactive Compounds

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various bioactive compounds, particularly fungicides and pharmaceuticals. Its reactivity allows for the introduction of difluoromethyl groups into target molecules, enhancing their biological activity.

Table 1: Selected Bioactive Compounds Derived from this compound

Antifungal Activity

Research indicates that derivatives synthesized from this compound exhibit significant antifungal properties against various phytopathogenic fungi. For instance, studies have shown that certain derivatives demonstrate higher antifungal activity than established fungicides like boscalid .

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to understand how modifications to its structure influence biological activity. This research is crucial for the development of more effective agrochemicals and pharmaceuticals.

Case Study 1: Synthesis of Antifungal Agents

A study focused on synthesizing novel antifungal agents derived from this compound showcased its efficacy against several fungal strains. The synthesized compounds were evaluated for their antifungal activity using standard bioassays, revealing promising results that could lead to new agricultural fungicides .

Case Study 2: Development of Anticancer Compounds

Another research effort explored the use of this compound in developing anticancer agents. By modifying the pyrazole core structure, researchers identified several derivatives with enhanced cytotoxicity against cancer cell lines, indicating the compound's versatility in medicinal chemistry applications .

Table 2: Synthetic Routes for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation | Difluoromethyl halides | Formation of difluoromethyl pyrazoles |

| Sulfonation | Sulfonyl chlorides | Introduction of sulfonyl group |

| Coupling | Various coupling agents | Formation of final sulfonyl chloride |

相似化合物的比较

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: These compounds also feature a difluoromethyl group attached to a pyrazole ring and have applications in agrochemicals.

Difluoromethyl Phenyl Sulfide: Contains a difluoromethyl group attached to a phenyl ring and is used in pharmaceutical research.

Uniqueness

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a difluoromethyl group and a sulfonyl chloride group on the pyrazole ring

生物活性

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in the pyrazole class can act as enzyme inhibitors, particularly in the context of inflammatory pathways and cancer treatment. The sulfonyl chloride moiety is known to facilitate nucleophilic attack by biological macromolecules, leading to inhibition of target enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study indicated that certain pyrazole derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani at concentrations as low as 50 ppm .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. A review on pyrazole pharmacophores noted that modifications in the structure could lead to enhanced COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range . This suggests that this compound may possess similar anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The presence of electron-withdrawing groups, such as fluorine and sulfonyl groups, has been associated with increased potency against various biological targets. For example, modifications that enhance lipophilicity or alter steric hindrance can significantly impact the binding affinity to enzymes .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 0.02 | COX-2 Inhibition |

| Compound B | 0.04 | COX-2 Inhibition |

| This compound | TBD | TBD |

Case Study 1: Lead Optimization for Sleeping Sickness Treatment

A study focused on optimizing a series of pyrazole sulfonamides for treating Human African Trypanosomiasis (HAT) demonstrated that modifications similar to those found in this compound improved blood-brain barrier permeability and selectivity for the target enzyme NMT (N-myristoyltransferase). The optimized compounds showed promising results in mouse models, indicating potential therapeutic applications .

Case Study 2: Antifungal Efficacy

In another investigation, a series of difluoromethyl-substituted pyrazoles were tested for antifungal activity. Results indicated that certain derivatives exhibited significant inhibition against Sclerotinia sclerotiorum, showcasing the potential agricultural applications of these compounds .

属性

IUPAC Name |

1-(difluoromethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGBFMWJADECPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599100 | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006320-00-8 | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。